4-Hydroxy-2-cyclopentenone

Overview

Description

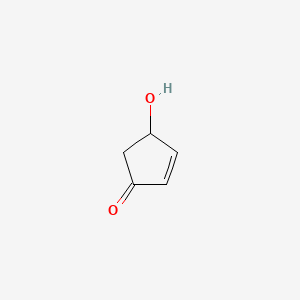

4-Hydroxy-2-cyclopentenone is an organic compound with the molecular formula C5H6O2. It is a cyclopentenone derivative, characterized by a hydroxyl group at the fourth position and a ketone group at the second position.

Mechanism of Action

Mode of Action

It is known to be involved in various chemical reactions, such as the Piancatelli rearrangement of furfuryl alcohol and the transformation of cyclopentenone . These reactions are inhibited in the presence of tert–butanol, due to the neutralization of protons from water dissociation by surface sites on the catalyst, preventing their participation in the overall reaction .

Biochemical Pathways

It is known to be involved in the catalytic transformation of furfural to cyclopentanone .

Result of Action

It is known to participate in the catalytic transformation of furfural to cyclopentanone .

Action Environment

The action of 4-Hydroxy-2-cyclopentenone can be influenced by environmental factors. For instance, the presence of tert–butanol inhibits certain reactions involving this compound . To counteract these inhibitions, higher H2 pressure and temperatures are required .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-2-cyclopentenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclopentenone prostaglandins, which are known to induce intracellular oxidative stress . This interaction leads to the production of reactive oxygen species (ROS) and lipid peroxidation products, such as acrolein and 4-hydroxy-2-nonenal . These interactions highlight the compound’s potential in modulating oxidative stress and related cellular processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce oxidative stress in cells, leading to alterations in mitochondrial membrane potential and the accumulation of ubiquitinated proteins . These effects suggest that this compound can modulate cellular responses to stress and influence cell viability.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s α,β-unsaturated carbonyl group is crucial for its activity, as it can form covalent bonds with nucleophilic sites on proteins and enzymes . This interaction can result in the modulation of enzyme activity and subsequent changes in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained oxidative stress and alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating oxidative stress and enhancing cellular responses. At higher doses, it can lead to toxic or adverse effects, including increased oxidative damage and cell death . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within cells. For example, the compound can be metabolized by enzymes involved in the degradation of phenolic compounds, leading to the production of acetyl coenzyme A (acetyl-CoA) and other metabolites . These metabolic pathways are crucial for the compound’s role in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and effects on cellular processes.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in different subcellular locations can modulate its interactions with biomolecules and influence its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2-cyclopentenone can be synthesized through several methods:

Acid-Catalyzed Enol Attack: This method involves the acid-catalyzed enol attack of an aldehyde carbocation, followed by cyclization to form this compound.

Base-Catalyzed Aldol Condensation: Another method involves base-catalyzed aldol condensation, which leads to the formation of this compound.

Industrial Production Methods

The industrial production of this compound often involves the catalytic transformation of biomass-derived furfural. This process uses metal catalysts such as ruthenium on carbon (Ru/C) and aluminum phosphate (Al11.6PO23.7) to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-cyclopentenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-cyclopentenone.

Reduction: Reduction reactions can convert it to cyclopentanol.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: 2-Cyclopentenone

Reduction: Cyclopentanol

Substitution: Various substituted cyclopentenones depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

4-Hydroxy-2-cyclopentenone has demonstrated notable antibacterial properties. A study indicated that it is responsible for the antibacterial activity of extracts from Passiflora tetrandra, exhibiting minimum inhibitory doses against Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa at approximately 10 micrograms per disk. Additionally, it showed cytotoxicity towards P388 murine leukemia cells with an IC50 of less than 1 microgram/ml, suggesting potential as an anticancer agent .

Synthesis of Agricultural Chemicals

The compound serves as an important intermediate in the synthesis of various agricultural chemicals. It is particularly useful in the production of chrysanthemic esters, which are precursors to pyrethroid insecticides. The synthesis process involves converting 2-acyloxy-4-cyclopentenones into 4-hydroxy-2-cyclopentenones, allowing for efficient production with good yields . This application underscores its significance in enhancing crop protection through the development of effective insecticides.

Pharmaceutical Applications

This compound is also employed in pharmaceutical synthesis. It acts as a key building block for various drug compounds, including those targeting cancer and other diseases. The compound's derivatives have been explored for their cytotoxic effects against human tumor cell lines, indicating their potential utility in cancer therapy .

Organic Synthesis and Chemical Reactions

In organic chemistry, this compound is utilized as a versatile reagent in synthetic pathways. For instance, it can be synthesized from furfuryl alcohol through a rearrangement process known as the Piancatelli rearrangement. Recent advancements have demonstrated the scalability of this reaction using innovative technologies such as Zippertex, which allows for efficient transformations under controlled conditions . This method enhances the yield and purity of the desired product while minimizing by-products.

Case Study 1: Anticancer Properties

A study highlighted the cytotoxic effects of this compound derivatives on various human cancer cell lines. The investigation aimed to assess their potential as therapeutic agents, focusing on their mechanism of action and efficacy in inhibiting tumor growth .

Case Study 2: Agricultural Chemical Synthesis

Research conducted on the synthesis of chrysanthemic esters from this compound demonstrated its effectiveness in producing environmentally friendly insecticides. The study evaluated different synthetic routes and their yields, emphasizing the importance of this compound in sustainable agriculture .

Case Study 3: Large-scale Production

The application of Zippertex technology for large-scale production of this compound was reported to achieve significant yields (up to 49%) from furfuryl alcohol under optimized conditions. This advancement not only improves efficiency but also supports the sustainable production of chemical intermediates .

Comparison with Similar Compounds

4-Hydroxy-2-cyclopentenone can be compared with other cyclopentenone derivatives:

2-Cyclopentenone: Lacks the hydroxyl group at the fourth position, making it less reactive in certain substitution reactions.

4-Cyclopentene-1,3-dione: Contains two ketone groups, which significantly alter its reactivity and applications.

cis-4-Cyclopentene-1,3-diol:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.

Biological Activity

4-Hydroxy-2-cyclopentenone (4-HCP) is a compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological properties of 4-HCP, including its antibacterial, cytotoxic, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

4-HCP features a five-membered cyclopentene ring with a hydroxyl group at the C-4 position and a ketone at the C-2 position. This unique structure contributes to its reactivity and biological activity.

Antibacterial Activity

Research indicates that 4-HCP exhibits significant antibacterial properties. A study demonstrated that it is responsible for the antibacterial activity of extracts from Passiflora tetrandra, with minimum inhibitory doses (MID) around 10 µg/disk against various bacteria, including Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of 4-HCP

| Bacteria | Minimum Inhibitory Dose (µg/disk) |

|---|---|

| Escherichia coli | 10 |

| Bacillus subtilis | 10 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity

4-HCP has shown cytotoxic effects against cancer cell lines. Specifically, it demonstrated an IC50 of less than 1 µg/ml against P388 murine leukemia cells, indicating potent cytotoxicity . This property suggests potential for development as an anticancer agent.

Case Study: Cytotoxic Effects

In vitro studies have explored the cytotoxic effects of 4-HCP derivatives on various human tumor cell lines. For instance, compounds derived from 4-HCP exhibited significant inhibition of cell proliferation in breast cancer and lung cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Other Biological Activities

Beyond antibacterial and cytotoxic effects, 4-HCP has been implicated in various other biological activities:

- Antiviral Activity : Some derivatives of 4-HCP have shown promising antiviral properties, suggesting potential applications in treating viral infections .

- Neurotoxic Effects : Certain studies indicate that specific stereoisomers of 4-HCP may exhibit neurotoxic effects, warranting further investigation into their safety profiles .

- Phytotoxicity : The compound also displays phytotoxic properties, which could be leveraged in agricultural applications to manage plant pathogens .

Synthesis and Modifications

The synthesis of 4-HCP can be achieved through several methods, including the Piancatelli rearrangement from furfuryl alcohol. This method has been optimized for large-scale production while maintaining yield and purity .

Table 2: Synthesis Methods for 4-HCP

| Method | Yield (%) | Comments |

|---|---|---|

| Piancatelli rearrangement | 30-49 | Effective for large-scale synthesis |

| Enantioselective synthesis | Varies | Allows production of specific stereoisomers |

Properties

IUPAC Name |

4-hydroxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNDDRBMUVFQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61305-27-9 | |

| Record name | 4-HYDROXY-2-CYCLOPENTEN-1-ONE, STABILIZED WITH 0.5% BHT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.